molecular formula C6H5ClN2O2 B1532675 6-Chloro-N-hydroxynicotinamide CAS No. 1263094-64-9

6-Chloro-N-hydroxynicotinamide

Cat. No.: B1532675
CAS No.: 1263094-64-9
M. Wt: 172.57 g/mol
InChI Key: KOHQAUNAFDWCEV-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

6-Chloro-N-hydroxynicotinamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinamide adenine dinucleotide (NAD+), where it acts as an inhibitor. This inhibition affects the activity of NAD±dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and cellular stress responses . The compound’s ability to inhibit these enzymes suggests its potential use in modulating cellular processes related to aging and cancer.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting PARPs, this compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it has been observed to modulate the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage . These effects highlight the compound’s potential therapeutic applications in cancer treatment and neuroprotection.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of NAD±dependent enzymes, preventing the binding of NAD+ and thereby inhibiting their activity . This inhibition leads to a decrease in the enzymatic activity of sirtuins and PARPs, resulting in altered cellular processes such as DNA repair, gene expression, and cell survival . Furthermore, this compound has been shown to induce changes in gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of NAD±dependent enzymes, resulting in persistent changes in cellular processes such as DNA repair and gene expression . These findings suggest that the compound may have potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that the compound exhibits a dose-dependent inhibition of NAD±dependent enzymes, with higher doses leading to more pronounced effects . At high doses, this compound has been associated with toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to NAD+ metabolism. The compound interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are involved in the biosynthesis of NAD+ . By inhibiting these enzymes, this compound can affect the overall levels of NAD+ in cells, leading to altered metabolic flux and changes in metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied to understand its localization and accumulation. The compound is transported into cells via specific transporters, such as organic cation transporters (OCTs) and nucleoside transporters . Once inside the cells, this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria . This localization is important for its activity, as it allows the compound to interact with its target enzymes and exert its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize to specific compartments within cells, including the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments . In the nucleus, this compound can interact with NAD±dependent enzymes involved in DNA repair and gene expression, while in the mitochondria, it can affect cellular metabolism and energy production . These findings highlight the importance of subcellular localization in determining the compound’s activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-hydroxynicotinamide typically involves the chlorination of nicotinamide followed by hydroxylation. One common method includes the reaction of nicotinamide with thionyl chloride to form 6-chloronicotinamide, which is then hydroxylated to produce this compound . The reaction conditions often involve refluxing the reactants in an appropriate solvent and controlling the temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-hydroxynicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield 6-chloronicotinic acid, while reduction could produce 6-chloro-N-aminonicotinamide. Substitution reactions can result in various derivatives depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloro-N-hydroxynicotinamide include:

Uniqueness

This compound is unique due to the presence of both chlorine and hydroxyl functional groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to its analogs .

Properties

IUPAC Name

6-chloro-N-hydroxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-2-1-4(3-8-5)6(10)9-11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHQAUNAFDWCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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